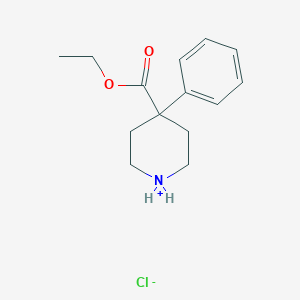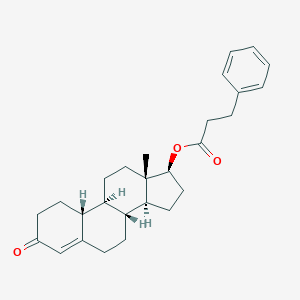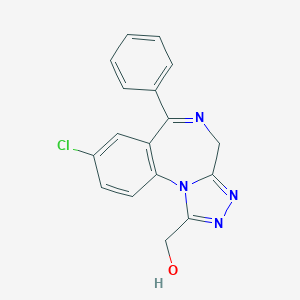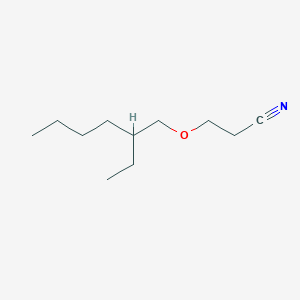![molecular formula C23H32O4 B159228 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one CAS No. 1778-88-7](/img/structure/B159228.png)
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one, also known as 5-Hydroxy-3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)furan-2-one, is a natural product isolated from the roots of the plant Morus alba L. It has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and protein tyrosine phosphatase 1B (PTP1B). In addition, it has been shown to regulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. Moreover, it has been shown to reduce body weight gain and improve lipid metabolism in obese mice.
実験室実験の利点と制限
One of the advantages of using 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, it has been shown to exhibit multiple therapeutic properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low availability in nature, which can make it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for the research on 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action and the molecular targets of this compound. Moreover, the potential side effects and toxicity of this compound need to be evaluated in preclinical and clinical studies. Finally, the synthesis of analogs and derivatives of this compound can potentially lead to the development of more potent and selective drugs.
合成法
The synthesis of 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one has been reported in the literature. The method involves the extraction of the compound from the roots of the plant Morus alba L. followed by purification through various chromatographic techniques. The structure of the compound was confirmed by spectroscopic methods, including NMR and MS.
科学的研究の応用
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one has been shown to possess various therapeutic properties, making it a promising candidate for drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity activities. In addition, it has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease.
特性
CAS番号 |
1778-88-7 |
|---|---|
分子式 |
C23H32O4 |
分子量 |
372.5 g/mol |
IUPAC名 |
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11-12,16-19,24,26H,3-10,13H2,1-2H3 |
InChIキー |
UVVGWNHIKZRQLP-MITUEXOSSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
正規SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
同義語 |
3,14-dihydroxy-3 beta-carda-4,20(22)-dienolide canarigenin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



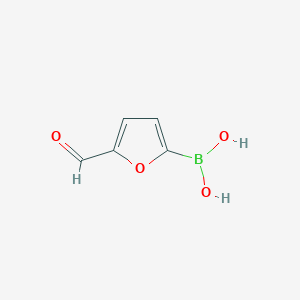
![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)

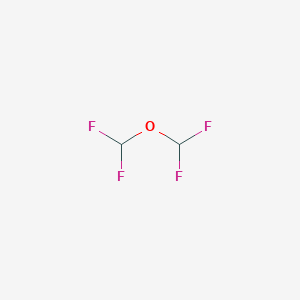

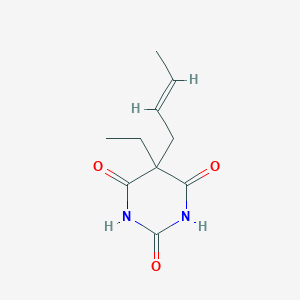
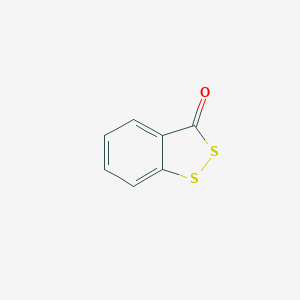
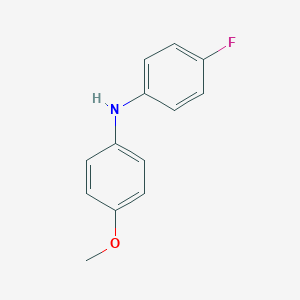
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
